molecular formula C21H16Na2O14S B13837667 5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt

5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt

Cat. No.: B13837667
M. Wt: 570.4 g/mol
InChI Key: JZFIWABEFJYNRS-DSGPYVBMSA-L
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Description

5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt is a complex organic compound known for its significant biological activitiesThis compound exhibits various pharmacological properties, including anti-inflammatory, anti-cancer, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt involves multiple steps. The initial step typically includes the extraction of the aglycone (wogonin) from the plant source. This is followed by glycosylation reactions to attach the glucopyranosiduronic acid moiety. The final step involves sulfonation to introduce the sulfooxy group .

Industrial Production Methods: Industrial production of this compound often employs biotechnological methods, including the use of microbial fermentation and enzymatic glycosylation. These methods are preferred due to their efficiency and eco-friendliness compared to traditional chemical synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with distinct biological activities .

Scientific Research Applications

5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the modulation of various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt is unique due to its sulfooxy group, which enhances its water solubility and bioavailability compared to other similar compounds .

Properties

Molecular Formula

C21H16Na2O14S

Molecular Weight

570.4 g/mol

IUPAC Name

disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C21H18O14S.2Na/c22-12-5-10(33-21-18(26)16(24)17(25)19(34-21)20(27)28)6-13-14(12)15(23)11(7-32-13)8-1-3-9(4-2-8)35-36(29,30)31;;/h1-7,16-19,21-22,24-26H,(H,27,28)(H,29,30,31);;/q;2*+1/p-2/t16-,17-,18+,19-,21+;;/m0../s1

InChI Key

JZFIWABEFJYNRS-DSGPYVBMSA-L

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)OS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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